molecular formula C14H15N B3023367 2-(Naphthalen-2-yl)pyrrolidine CAS No. 100710-37-0

2-(Naphthalen-2-yl)pyrrolidine

Cat. No.: B3023367
CAS No.: 100710-37-0
M. Wt: 197.27 g/mol
InChI Key: ASDMHFSTBKLKST-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)pyrrolidine is an organic compound with the molecular formula C14H15N. It consists of a pyrrolidine ring attached to a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yl)pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine under specific conditions. One common method is the N-arylation of pyrrolidine using transition-metal catalysts. For example, the reaction of 2-bromonaphthalene with pyrrolidine in the presence of a palladium catalyst can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale N-arylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene or pyrrolidine rings .

Scientific Research Applications

2-(Naphthalen-2-yl)pyrrolidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Naphthalen-2-yl)pyrrolidine is unique due to its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the naphthalene ring attachment can significantly impact the compound’s properties and interactions with other molecules .

Properties

IUPAC Name

2-naphthalen-2-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-2-5-12-10-13(8-7-11(12)4-1)14-6-3-9-15-14/h1-2,4-5,7-8,10,14-15H,3,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDMHFSTBKLKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308059
Record name 2-(2-Naphthalenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100710-37-0
Record name 2-(2-Naphthalenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100710-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Naphthalenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Naphthalen-2-yl)pyrrolidine
Reactant of Route 2
2-(Naphthalen-2-yl)pyrrolidine
Reactant of Route 3
2-(Naphthalen-2-yl)pyrrolidine
Reactant of Route 4
2-(Naphthalen-2-yl)pyrrolidine
Reactant of Route 5
2-(Naphthalen-2-yl)pyrrolidine
Reactant of Route 6
2-(Naphthalen-2-yl)pyrrolidine

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